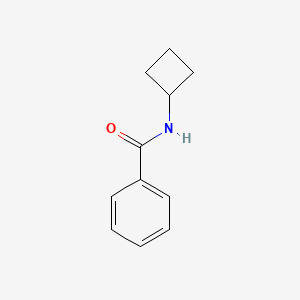

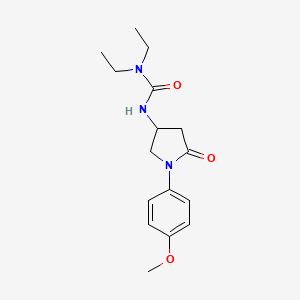

![molecular formula C10H12ClNO B2502378 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride CAS No. 1909336-33-9](/img/structure/B2502378.png)

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohepta[b]pyridin derivatives has been explored through various methodologies. For instance, the synthesis of 6-substituted 7,9-dimethylcyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dionylium tetrafluoroborates was achieved, which are isoelectronic compounds of 5-dezazaflavin . Another study reported the synthesis of 6,9-disubstituted cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones through ring opening and closure sequences, as well as an alternative single-step reaction of 2-chlorotropone with 6-aminouracil derivatives . Additionally, the transformation of cyclohepta[b]pyrimido[5,4-d]furan-8(7H),10(9H)-dionylium ion to pyrrole derivatives via troponeimine intermediates was described, highlighting the versatility of these compounds in synthesis . An efficient one-pot process was also developed for the preparation of 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an intermediate to an antitumor agent .

Molecular Structure Analysis

X-ray crystal analysis and molecular orbital (MO) calculations have been utilized to elucidate the structural characteristics of these cyclohepta[b]pyridin derivatives. For example, the structural features of 6-substituted 7,9-dimethylcyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dionylium tetrafluoroborates were clarified using these techniques . Similarly, X-ray crystal analysis was performed on 6,9-disubstituted cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones to determine their structural properties . The crystal structures of two cyclohepta[b]pyridine-3-carbonitrile derivatives revealed that the cycloheptane ring adopts a half-chair conformation, and the molecules form inversion dimers in the crystal .

Chemical Reactions Analysis

The reactivity of cyclohepta[b]pyridin derivatives has been investigated, showing that these compounds can undergo various chemical reactions. The electrochemical reduction of the synthesized tetrafluoroborates exhibited high reduction potentials, and their reactivity with nucleophiles was found to be dependent on the nucleophile used . Novel photo-induced oxidation reactions of these compounds towards alcohols and amines under aerobic conditions were also reported, suggesting an autorecycling process . Furthermore, the reaction of 7-hydroxy derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with nucleophiles under acidic or basic conditions was explored, demonstrating the synthetic versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohepta[b]pyridin derivatives have been characterized through various spectroscopic and electrochemical techniques. The stability of the cations was expressed by their pKR+ values, determined spectrophotometrically . The UV-vis spectra and reduction potentials of the compounds were studied, providing insights into their electronic properties . The novel photo-induced oxidation reactions of these compounds further highlight their unique chemical properties and potential applications in organic synthesis .

Scientific Research Applications

Catalysis and Chemical Synthesis

The pyranopyrimidine core, which shares structural similarities with 5H-pyrano[2,3-d]pyrimidine scaffolds, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research emphasizes the applicability of hybrid catalysts for synthesizing various derivatives of pyrano[2,3-d]pyrimidine scaffolds. These catalysts play a role in developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. The study underlines the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which may have implications for similar compounds like 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

Quinoline derivatives, structurally akin to this compound, are known for their anticorrosive properties. They exhibit effectiveness against metallic corrosion due to high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review consolidates information on quinoline-based compounds as anticorrosive materials and their potential applications, suggesting possible uses for related compounds like this compound (Verma, Quraishi, & Ebenso, 2020).

Heterocyclic Compound Utilization

Studies on heterocyclic compounds like pyridine derivatives, similar in structure to this compound, underline their importance across various fields including medicinal and chemosensing applications. These derivatives exhibit a range of biological activities and have potential as highly effective chemosensors, indicating the multifaceted applications of heterocyclic compounds in research and industry (Abu-Taweel et al., 2022).

properties

IUPAC Name |

5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-9-4-3-8-2-1-7-11-10(8)6-5-9;/h1-2,7H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENNMWTYLKYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC1=O)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909336-33-9 |

Source

|

| Record name | 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

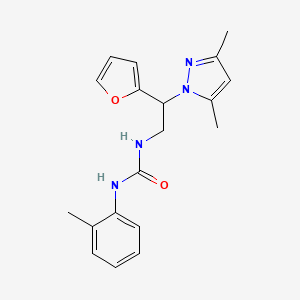

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

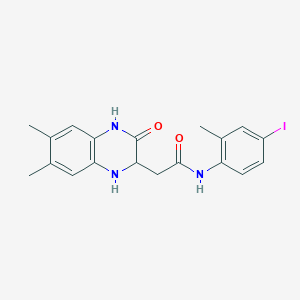

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

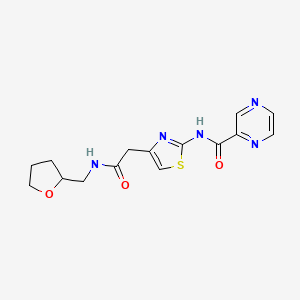

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)